1-Amino-4-(2-hydroxyethyl)piperazine

Catalog No.
S1893520
CAS No.
3973-70-4
M.F
C6H15N3O
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-(2-hydroxyethyl)piperazine

CAS Number

3973-70-4

Product Name

1-Amino-4-(2-hydroxyethyl)piperazine

IUPAC Name

2-(4-aminopiperazin-1-yl)ethanol

Molecular Formula

C6H15N3O

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2

InChI Key

XAOHWSFGKCJOGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)N

Canonical SMILES

C1CN(CCN1CCO)N

Synthesis of Piperazine Derivatives

Field: This application falls under the field of Organic Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Method: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results: The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

SO2 Capture Process

Field: This application is in the field of Environmental Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an absorbent for SO2 capture process .

Method: The acidity coefficient (pKa) values of 1-(2-hydroxyethyl)piperazine (HEP) are calculated by quantum chemical methods. A mathematical model of the SO2 cyclic absorption capacity per amine (µc) in the amine-based SO2 capture process is built based on the electroneutrality of the solution .

Results: The results show that µc of the diamine changes with the increase in the pKa value, and the increase in the pKa value directly leads to changes in Qdes .

Preparation of Pharmaceutical Compounds

Field: This application is in the field of Pharmaceutical Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the preparation of pharmaceutical compounds .

Method: It is used as an intermediate in the manufacture of various pharmaceuticals .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various pharmaceutical compounds .

Manufacture of Polyurethane Catalysts

Field: This application is in the field of Polymer Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of polyurethane catalysts .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various polyurethane catalysts .

Synthesis of Triethylenediamine

Field: This application is in the field of Organic Chemistry .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used in the synthesis of triethylenediamine .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the synthesis of triethylenediamine .

Manufacture of Synthetic Fibers

Field: This application is in the field of Material Science .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of synthetic fibers .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various synthetic fibers .

Manufacture of Corrosion Inhibitors

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of corrosion inhibitors .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various corrosion inhibitors .

Manufacture of Surfactants

Field: This application is in the field of Chemical Engineering .

Application: “1-Amino-4-(2-hydroxyethyl)piperazine” is used as an intermediate in the manufacture of surfactants .

Results: The use of “1-Amino-4-(2-hydroxyethyl)piperazine” has led to the development of various surfactants .

  • Schiff's Reaction: This compound reacts with carbonyl compounds to form imines, which are useful intermediates in organic synthesis. For instance, it can react with phosphorus-containing dendrimers to yield dendrimers with multiple alcohol chain ends .
  • Carbon Dioxide Absorption: It has been studied for its ability to absorb carbon dioxide in aqueous solutions, showing potential for use in carbon capture technologies .
  • Alkylation Reactions: The amino group can undergo alkylation, allowing for the introduction of various alkyl groups, which can modify the compound's properties and reactivity.

Research indicates that 1-Amino-4-(2-hydroxyethyl)piperazine exhibits biological activity, particularly as a potential drug candidate. Its structure allows it to interact with biological systems effectively. Studies have shown that derivatives of this compound can influence neurotransmitter systems and may have therapeutic applications in treating neurological disorders .

The synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine can be achieved through various methods:

  • Reductive Alkylation: A common method involves the reductive alkylation of piperazine with ethylene oxide or monoethanolamine under hydrogen atmosphere using a catalyst such as nickel-copper-chromium .
  • Cyclization Reactions: The reaction of diethanolamine and monoethanolamine under specific conditions can also yield this compound, typically involving high pressure and temperature to facilitate cyclization .
  • Direct Hydroxylation: Another method involves direct hydroxylation of piperazine derivatives with hydroxylating agents to introduce the hydroxyethyl group.

1-Amino-4-(2-hydroxyethyl)piperazine has several applications across different fields:

  • Chemical Synthesis: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Carbon Capture: Its ability to absorb carbon dioxide makes it a candidate for environmental applications, particularly in reducing greenhouse gas emissions from industrial processes .
  • Polymer Science: The compound is used in the development of polyurethanes and other polymeric materials due to its reactive functional groups.

Several compounds share structural similarities with 1-Amino-4-(2-hydroxyethyl)piperazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PiperazineC₄H₁₀N₂Basic structure; lacks hydroxyl or amino substituents
N-(2-Hydroxyethyl)piperazineC₆H₁₅N₃OSimilar hydroxyethyl group but lacks amino group
1-Amino-4-piperidineC₅H₁₂N₂Lacks hydroxyethyl group; primarily used in pharmaceuticals
1-Amino-4-methylpiperidineC₅H₁₂N₂Methyl substitution instead of hydroxyethyl

The uniqueness of 1-Amino-4-(2-hydroxyethyl)piperazine lies in its combination of both amino and hydroxyethyl functionalities, providing enhanced reactivity and solubility compared to its analogs. This makes it particularly valuable in synthetic chemistry and materials science applications.

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3973-70-4

Wikipedia

2-(4-Aminopiperazin-1-yl)ethanol

Dates

Modify: 2023-08-16

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